molecular formula C14H22N4O B6434970 N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide CAS No. 2549038-46-0

N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide

Cat. No.: B6434970
CAS No.: 2549038-46-0
M. Wt: 262.35 g/mol
InChI Key: HBMGINSJNUIUDE-UHFFFAOYSA-N
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Description

N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide is a complex organic compound that features a piperidine ring substituted with an ethylpyrimidinyl group and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide typically involves multi-step organic reactions. One common route includes the initial formation of the piperidine ring, followed by the introduction of the ethylpyrimidinyl group and the methylacetamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, as well as continuous stirring, helps in achieving consistent product quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-ethylpyrimidin-2-yl)piperidin-4-one
  • 1-(5-ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate

Uniqueness

N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-4-12-9-15-14(16-10-12)18-7-5-13(6-8-18)17(3)11(2)19/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMGINSJNUIUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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